molecular formula C14H14Cl2N2O3 B2424466 1-(3,4-Dichlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea CAS No. 1396812-54-6

1-(3,4-Dichlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea

Cat. No.: B2424466
CAS No.: 1396812-54-6
M. Wt: 329.18
InChI Key: ZNPSCQSZOHJBTJ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea is a synthetic organic compound characterized by the presence of dichlorophenyl and furan moieties

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of specialty chemicals and materials.

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea typically involves the reaction of 3,4-dichloroaniline with 2-(furan-2-yl)-2-hydroxypropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl moiety, where chlorine atoms can be replaced by other substituents using appropriate reagents and conditions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 1-(3,4-Dichlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea stands out due to its unique combination of dichlorophenyl and furan moieties. Similar compounds include:

    1-(3,4-Dichlorophenyl)-3-(2-hydroxypropyl)urea: Lacks the furan ring, which may result in different chemical and biological properties.

    1-(3,4-Dichlorophenyl)-3-(2-(furan-2-yl)ethyl)urea: Contains a different linkage between the furan and urea moieties, potentially affecting its reactivity and applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O3/c1-14(20,12-3-2-6-21-12)8-17-13(19)18-9-4-5-10(15)11(16)7-9/h2-7,20H,8H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPSCQSZOHJBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC(=C(C=C1)Cl)Cl)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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